REACTION_SMILES
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[CH2:1]([S:2]([Cl:3])(=[O:4])=[O:6])[S:7]([Cl:5])(=[O:8])=[O:9].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[n:10]1[c:11]([CH3:18])[cH:12][c:13]([CH3:17])[cH:14][c:15]1[CH3:16]>>[ClH:5].[n:10]1[c:11]([CH3:18])[cH:12][c:13]([CH3:17])[cH:14][c:15]1[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(C)c1
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cc1cc(C)nc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |